Ethyl 1,3-dimethyl-2-oxocyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,3-dimethyl-2-oxocyclohexanecarboxylate is an organic compound with the molecular formula C11H18O3. It is a derivative of cyclohexane, featuring a carboxylate ester group and a ketone functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1,3-dimethyl-2-oxocyclohexanecarboxylate can be synthesized through the alkylation of enolate ions. The process typically involves the following steps:
- Formation of the enolate ion from a precursor such as ethyl acetoacetate.
- Alkylation of the enolate ion with an appropriate alkyl halide under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale alkylation reactions using similar principles as in laboratory synthesis, with optimization for yield and purity.
Types of Reactions:
Oxidation: The ketone group in this compound can undergo oxidation to form corresponding carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 1,3-dimethyl-2-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester and ketone groups.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action for ethyl 1,3-dimethyl-2-oxocyclohexanecarboxylate involves its reactivity as both an ester and a ketone. The ester group can undergo hydrolysis to form carboxylic acids, while the ketone group can participate in various nucleophilic addition reactions. These functional groups make the compound versatile in organic synthesis.
Comparison with Similar Compounds
Ethyl 2-oxocyclohexanecarboxylate: Similar structure but lacks the 1,3-dimethyl substitution.
Ethyl acetoacetate: Contains a similar ester and ketone functional group but with a different carbon skeleton.
Hagemann’s ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate): Another cyclohexane derivative with different substitution patterns.
Uniqueness: Ethyl 1,3-dimethyl-2-oxocyclohexanecarboxylate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both ester and ketone functional groups in a cyclohexane ring makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
5183-62-0 |
---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 1,3-dimethyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-4-14-10(13)11(3)7-5-6-8(2)9(11)12/h8H,4-7H2,1-3H3 |
InChI Key |
GCKIPVBBRCOZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.